4-(butan-2-yloxy)-N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide
Overview
Description
4-(butan-2-yloxy)-N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide is a useful research compound. Its molecular formula is C26H27N3O3S and its molecular weight is 461.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-4-sec-butoxybenzamide is 461.17731291 g/mol and the complexity rating of the compound is 659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis and Characterization
Research on novel aromatic polyimides, which involved compounds with similar structural characteristics, highlighted the synthesis of new diamines and their polymerization with various anhydrides. These polymers exhibited solubility in organic solvents, significant thermal stability, and varied glass transition temperatures, indicating their potential for advanced materials applications (Butt et al., 2005).
Anticancer Properties
A study on pyrazolone-enamines, including compounds related structurally, demonstrated potent inhibitory effects on the proliferation of human liver cancer cells. This suggests a potential application in cancer treatment through the inhibition of proteasome activity and inducing cytostatic effects in cancer cells (Yan et al., 2015).
Enzyme Inhibition
Investigations into the base-catalyzed cyclization of certain benzamides to yield quinazolinone derivatives have shown applications in enzyme inhibition, providing insights into reaction kinetics and mechanisms that could inform drug design and synthesis (Hanusek et al., 2002).
Molecular Docking and Antibacterial Activity
The synthesis and molecular docking studies of benzamides, including those structurally similar, have been explored for their antibacterial properties. These studies offer a foundation for developing new antibacterial agents through the understanding of their interaction with bacterial proteins (Ravichandiran et al., 2015).
Pharmacological Evaluation
N-Acylhydrazone derivatives designed from the structure of trichostatin A have shown to act as potent histone deacetylase inhibitors, indicating their potential for molecular therapies in cancer treatment (Rodrigues et al., 2016).
Properties
IUPAC Name |
N-[(4-benzamido-3-methylphenyl)carbamothioyl]-4-butan-2-yloxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S/c1-4-18(3)32-22-13-10-20(11-14-22)25(31)29-26(33)27-21-12-15-23(17(2)16-21)28-24(30)19-8-6-5-7-9-19/h5-16,18H,4H2,1-3H3,(H,28,30)(H2,27,29,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENCRUAEBLDYSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.